Morpholine, 4-(1-phenyl-2-propenyl)-
Description
Morpholine (B109124), 4-(1-phenyl-2-propenyl)- is fundamentally a derivative of morpholine, a six-membered heterocyclic compound featuring both an amine and an ether functional group. organic-chemistry.orgquora.com This structure, formally named tetrahydro-1,4-oxazine, is a staple in organic and medicinal chemistry. The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less basic and less nucleophilic than structurally similar secondary amines like piperidine. quora.com Despite this, the nitrogen atom retains sufficient nucleophilicity to participate in a wide array of chemical transformations, most notably alkylation and acylation reactions, which are fundamental to the synthesis of derivatives like the title compound.
Table 1: Physicochemical Properties of Morpholine
| Property | Value |
|---|---|
| Chemical Formula | C₄H₉NO |
| Molar Mass | 87.12 g/mol |
| Appearance | Colorless liquid |
| Odor | Weak, ammonia- or fish-like |
| Density | 1.007 g/cm³ |
| Melting Point | -5 °C (23 °F; 268 K) |
| Boiling Point | 129 °C (264 °F; 402 K) |
| Solubility in water | Miscible |
Data sourced from various chemical databases.
The 1-phenyl-2-propenyl group, a structural isomer of the cinnamyl group (3-phenyl-2-propenyl), is a valuable functional moiety in modern organic synthesis. quora.com This group contains three key features that dictate its reactivity and utility: a phenyl ring, an alkene (C=C double bond), and an allylic carbon—the saturated carbon atom adjacent to the double bond.
The allylic position is particularly significant. Allylic systems are well-known to undergo a variety of transformations, including nucleophilic substitution (as in the synthesis of the title compound), rearrangement, and oxidation. organic-chemistry.org The bond between the allylic carbon and a leaving group is typically weakened, facilitating substitution reactions. Furthermore, the presence of the phenyl group stabilizes potential cationic or radical intermediates at the benzylic position (which is also the allylic position in this specific moiety), influencing the regioselectivity and rate of reactions.
The alkene portion of the moiety can participate in addition reactions and is a handle for further molecular elaboration. The phenylpropenyl structure is a precursor to a range of valuable chemicals. For instance, the related cinnamyl alcohol is a key building block for fragrances, flavor agents, and pharmaceuticals such as the antifungal naftifine (B1207962) and the cancer treatment drug Taxol. nih.govnih.gov The ability to synthesize and manipulate the phenylpropenyl group is therefore of considerable interest to synthetic chemists aiming to construct complex molecular targets. nih.gov
The study of amines and their alkylation is one of the oldest fields in organic chemistry. The preparation of a simple allylic amine, allylamine, was described by Hofmann and by Gabriel and Eschenbach in the 19th century. orgsyn.org These early methods often involved harsh conditions, such as the hydrolysis of allyl isothiocyanate with strong acids. orgsyn.org The direct alkylation of amines with alkyl halides became a more general and refined method over the subsequent decades.
The synthesis of N-substituted amines, including those with more complex allylic groups, became increasingly routine throughout the 20th century. A 1951 publication by Pollard and Parcell in the Journal of the American Chemical Society detailed the synthesis of various N-Allylidene-alkylamines, showcasing the continued academic interest in the reactivity of allylic systems with amines. acs.org Modern organic synthesis has further expanded the toolbox for creating allylic amines through the development of transition-metal-catalyzed reactions, which offer greater control over regioselectivity and stereoselectivity. organic-chemistry.orgorganic-chemistry.org Therefore, while the history of Morpholine, 4-(1-phenyl-2-propenyl)- itself is not documented, its existence is predicated on over a century of foundational research into the synthesis and reactivity of amines and allylic compounds.
Table 2: Related Morpholine and Phenylpropenyl Compounds in Chemical Research
| Compound Name | Structural Difference from Target Compound | Context/Significance |
|---|---|---|
| Cinnamyl Alcohol | -OH group instead of morpholine; Isomeric propenyl chain | Precursor in fragrance and pharmaceutical synthesis. nih.govnih.gov |
| N-Allylmorpholine | Lacks the phenyl group on the propenyl chain | A simpler structural analog used in coordination chemistry. |
| 4-Phenylmorpholine | Phenyl group is directly attached to the nitrogen | A common building block and reagent in organic synthesis. |
| Acryloyl Morpholine | Contains a carbonyl group (amide) and lacks the phenyl group | A monomer used in polymer chemistry. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92040-02-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(1-phenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-13(12-6-4-3-5-7-12)14-8-10-15-11-9-14/h2-7,13H,1,8-11H2 |
InChI Key |
KYCOHOVPRZPLEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Morpholine, 4 1 Phenyl 2 Propenyl
Strategies for Carbon-Nitrogen Bond Formation in Synthesis
The creation of the C-N bond is the pivotal step in the synthesis of Morpholine (B109124), 4-(1-phenyl-2-propenyl)-. The two principal strategies to achieve this are reductive amination, which builds the bond from an aldehyde and an amine, and direct alkylation, where the amine displaces a leaving group on the cinnamyl substrate.
Amination Reactions Involving Morpholine and Cinnamyl Derivatives
Reductive amination provides a powerful and versatile one-pot method for synthesizing N-substituted amines. bu.edu This approach involves the reaction of morpholine with cinnamaldehyde. The initial step is the condensation of the secondary amine (morpholine) with the aldehyde to form an enamine or an iminium ion intermediate. This intermediate is not isolated but is reduced in situ by a suitable reducing agent to yield the final product, Morpholine, 4-(1-phenyl-2-propenyl)-. masterorganicchemistry.com
A key advantage of this method is that it avoids the problems of multiple alkylations that can occur with direct alkylation techniques. masterorganicchemistry.com The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they can selectively reduce the iminium ion intermediate without reducing the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose because they are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and will not readily reduce the aldehyde carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in solvents like methanol, ethanol, or dichloromethane. commonorganicchemistry.comrsc.org
Alkylation Approaches for N-Substitution
Direct N-alkylation is a traditional and straightforward method for forming the C-N bond. This strategy involves the reaction of morpholine, acting as a nucleophile, with a cinnamyl derivative bearing a suitable leaving group, such as a halide (e.g., cinnamyl chloride or cinnamyl bromide). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Typically, the reaction is carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate or triethylamine.
An alternative and greener alkylation approach involves the use of cinnamyl alcohol instead of cinnamyl halides. This method often requires a catalyst, such as a heterogeneous CuO–NiO/γ–Al₂O₃ catalyst, to facilitate the reaction, which proceeds in the gas-solid phase at elevated temperatures. researchgate.net This catalytic system avoids the use of toxic alkyl halides and the production of salt byproducts, making it an environmentally benign option. researchgate.netresearchgate.net
| Method | Reactants | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | Morpholine, Cinnamaldehyde | NaBH(OAc)₃ or NaBH₃CN | One-pot; Solvents: DCE, DCM, THF, MeOH | Good for complex molecules; avoids over-alkylation. masterorganicchemistry.com | Requires careful control of pH and reagents. |
| Direct Alkylation (Halide) | Morpholine, Cinnamyl Halide | Base (e.g., K₂CO₃, Et₃N) | Solvents: Acetonitrile, DMF | Straightforward, well-established procedure. | Use of toxic alkyl halides; formation of salt waste. |
| Direct Alkylation (Alcohol) | Morpholine, Cinnamyl Alcohol | Heterogeneous Catalyst (e.g., CuO–NiO/γ–Al₂O₃) | Gas-phase, elevated temp. (e.g., 160-240 °C) researchgate.net | Green method; avoids halide waste; uses stable alcohol. researchgate.net | Requires higher temperatures and specialized equipment. |
Stereoselective Synthesis of Morpholine, 4-(1-phenyl-2-propenyl)-
The structure of Morpholine, 4-(1-phenyl-2-propenyl)- features a chiral center at the carbon atom attached to both the phenyl group and the morpholine nitrogen. Consequently, the synthesis of single enantiomers of this compound requires stereoselective methods. Asymmetric catalysis and the use of chiral auxiliaries are the primary strategies to control the stereochemical outcome.
Enantioselective and Diastereoselective Routes
Catalytic asymmetric synthesis represents one of the most efficient methods for producing chiral molecules. semanticscholar.org For the target molecule, transition-metal-catalyzed asymmetric allylic amination is a highly relevant approach. This reaction involves the substitution of a leaving group on an allylic substrate with an amine, catalyzed by a chiral metal complex, typically based on palladium, rhodium, or iridium.
Another powerful strategy is asymmetric hydrogenation. While many examples focus on the hydrogenation of double bonds within the morpholine ring to create stereocenters, the principles can be adapted. semanticscholar.orgrsc.org For instance, a prochiral precursor, such as an enamine formed from morpholine and a suitable ketone, could be hydrogenated asymmetrically. A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been successfully used to synthesize chiral 3-substituted morpholines with high enantioselectivity, demonstrating the potential of catalytic strategies for creating chirality adjacent to the ring nitrogen. nih.govorganic-chemistry.org
Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. researchgate.net In the synthesis of chiral Morpholine, 4-(1-phenyl-2-propenyl)-, an auxiliary could be attached to the morpholine nitrogen. The resulting chiral amide could then react with a cinnamyl derivative, with the auxiliary sterically directing the approach of the electrophile to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
The development of novel chiral organocatalysts has also opened new avenues for enantioselective synthesis. nih.gov Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of various chiral morpholine derivatives. researchgate.netrsc.org For example, a chiral phosphoric acid can catalyze the enantioselective synthesis of C3-substituted morpholinones, which are precursors to chiral morpholines. researchgate.net Similarly, rhodium complexes with chiral bisphosphine ligands have proven effective in the asymmetric hydrogenation of unsaturated morpholines, achieving excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org
| Catalytic System / Approach | Metal/Catalyst Type | Reaction Type | Stereocontrol | Potential Application |
| Asymmetric Allylic Amination | Palladium, Iridium | Allylic Substitution | Enantioselective | Direct amination of a cinnamyl substrate with morpholine. nih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium (e.g., Noyori-Ikariya catalyst) | Imine Reduction | Enantioselective | Reduction of a prochiral iminium intermediate. nih.govorganic-chemistry.org |
| Asymmetric Hydrogenation | Rhodium (with chiral bisphosphine ligand) | Alkene Hydrogenation | Enantioselective | Hydrogenation of a precursor with an exocyclic double bond. semanticscholar.orgrsc.org |
| Organocatalysis | Chiral Phosphoric Acid / Cinchona Alkaloids | Various (e.g., Cyclization, aza-Michael) | Enantioselective | Synthesis of chiral morpholine precursors. researchgate.netnih.govrsc.org |
Green Chemistry Principles in the Synthesis of Morpholine, 4-(1-phenyl-2-propenyl)-
Applying green chemistry principles to the synthesis of fine chemicals and pharmaceuticals aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several strategies can be applied to make the synthesis of Morpholine, 4-(1-phenyl-2-propenyl)- more environmentally sustainable.
A key green strategy is the substitution of hazardous reagents with safer alternatives. As mentioned, using cinnamyl alcohol in place of cinnamyl halides for N-alkylation eliminates the formation of inorganic salt waste and avoids the handling of toxic alkylating agents. researchgate.net The use of heterogeneous, recyclable catalysts in such reactions further enhances the green credentials of the process. researchgate.net
One-pot reactions, such as reductive amination, are inherently greener than multi-step processes as they reduce the need for intermediate purification steps, thereby saving solvents and energy and minimizing waste generation. bu.edu The development of synthetic methods that can be performed in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, is another important goal. organic-chemistry.org Modern synthetic methods, including photocatalytic strategies, are also being explored for the synthesis of substituted morpholines, offering efficient and diastereoselective routes from readily available starting materials under mild conditions. nih.gov Furthermore, improving atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a fundamental principle of green chemistry. Catalytic reactions, such as asymmetric hydrogenation and transfer hydrogenation, are often highly atom-economical. semanticscholar.orgorganic-chemistry.org
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |
| Safer Reagents | N-Alkylation with Cinnamyl Chloride | N-Alkylation with Cinnamyl Alcohol researchgate.net | Avoids toxic halides and salt byproduct. |
| Catalysis | Stoichiometric base (e.g., K₂CO₃) | Reusable heterogeneous catalyst (e.g., CuO–NiO/γ–Al₂O₃) researchgate.net | Reduces waste, catalyst can be recovered and reused. |
| Waste Prevention | Multi-step synthesis with workups | One-pot reductive amination bu.edu | Minimizes solvent use and waste from purification steps. |
| Atom Economy | Reactions with poor atom economy | Catalytic hydrogenation semanticscholar.org | Maximizes incorporation of reactant atoms into the product. |
| Benign Solvents | Chlorinated solvents (e.g., DCM, DCE) | Greener solvents (e.g., Ethanol, Water) or solvent-free conditions. organic-chemistry.org | Reduces environmental impact and worker exposure. |
Solvent-Free and Aqueous Medium Approaches
The development of synthetic methods that eliminate or replace conventional organic solvents is a cornerstone of green chemistry. Such approaches reduce environmental impact, decrease costs, and can improve safety. For the synthesis of N-substituted morpholines, both solvent-free and aqueous-based methods have been explored.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions are conducted by mixing the reactants without any solvent. This approach maximizes the concentration of reactants, which can lead to shorter reaction times and higher efficiency. In the context of synthesizing the target compound, this would typically involve the direct reaction of morpholine with a suitable alkylating agent like cinnamyl bromide or a related derivative. Heat, often in the form of microwave irradiation, can be applied to facilitate the reaction.
One-pot, metal-free strategies have been developed for synthesizing substituted morpholines, demonstrating the trend toward simplified and greener procedures. For instance, a method involving the reaction of aziridines with halogenated alcohols proceeds through an SN2-type ring opening and subsequent cyclization. beilstein-journals.orgnih.gov While this specific example uses 2-chloroethanol (B45725) as a solvent, it highlights the potential for one-pot procedures that minimize complex workups and the use of multiple solvents. beilstein-journals.orgnih.gov
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing N-alkylation in an aqueous medium presents a sustainable alternative to volatile organic solvents. The primary challenge is often the poor solubility of organic reactants in water. This can be overcome through various techniques, such as the use of phase-transfer catalysts, surfactants, or co-solvents, or by heating the reaction mixture to increase solubility. The reductive amination of in-situ generated dialdehydes from ribonucleosides has been successfully performed in aqueous media to yield N-substituted morpholine derivatives, showcasing the viability of water as a reaction medium for such transformations under mild conditions. nih.gov
Sustainable Catalytic Systems for Production
Catalytic processes are fundamental to sustainable chemistry as they allow for reactions to proceed with high efficiency and selectivity under milder conditions, using only a small amount of the catalyst which can often be recycled and reused. For the N-alkylation of morpholine, catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions are particularly noteworthy. These methods utilize alcohols as alkylating agents instead of the more hazardous alkyl halides, producing only water as a byproduct.
This process typically involves a transition-metal catalyst that temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine (morpholine) to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product.
Various catalytic systems have proven effective for the N-alkylation of amines and morpholine with alcohols. nih.gov Research has demonstrated the efficacy of a copper-nickel mixed oxide catalyst supported on gamma-alumina (CuO–NiO/γ–Al2O3) for the gas-solid phase N-alkylation of morpholine with various low-carbon primary alcohols. researchgate.netakjournals.comresearchgate.net This system provides high conversion and selectivity under optimized conditions of temperature and pressure. researchgate.netakjournals.com Furthermore, sophisticated organometallic complexes, such as those based on iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, are highly active catalysts for the N-alkylation of a wide range of amines with alcohols, including benzyl (B1604629) alcohol derivatives. nih.gov
The table below summarizes findings from a study on the catalytic N-alkylation of morpholine with different alcohols using a CuO–NiO/γ–Al2O3 catalyst, illustrating the applicability of this sustainable approach. akjournals.com
| Alkylating Agent (Alcohol) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) | Primary Byproduct |
|---|---|---|---|
| Methanol | 95.3 | 93.8 | - |
| Ethanol | 91.2 | 90.5 | - |
| n-Propanol | 88.5 | 85.6 | - |
| n-Butanol | 85.4 | 81.3 | - |
| Isopropanol | 31.6 | 56.3 | Acetone |
| Isobutanol | 25.3 | 51.2 | Isobutyraldehyde |
These catalytic methodologies represent a significant advancement toward the clean and efficient production of Morpholine, 4-(1-phenyl-2-propenyl)- and other N-substituted derivatives, aligning with the principles of green and sustainable chemistry.
Reaction Mechanisms and Reactivity of Morpholine, 4 1 Phenyl 2 Propenyl
Mechanistic Investigations of Electrophilic Additions to the Propenyl Moiety
The carbon-carbon double bond in the 1-phenyl-2-propenyl group is electron-rich, making it susceptible to attack by electrophiles. The presence of the phenyl group and the morpholine (B109124) nitrogen can influence the regioselectivity and stereoselectivity of these addition reactions.
Hydrohalogenation and Hydration Mechanisms
Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of Morpholine, 4-(1-phenyl-2-propenyl)- is expected to proceed via a standard electrophilic addition mechanism. wikipedia.orglibretexts.org The reaction is initiated by the attack of the π-electrons of the double bond on the electrophilic hydrogen of the HX molecule. This results in the formation of a carbocation intermediate. The regioselectivity of this addition is predicted by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms. masterorganicchemistry.com
In the case of Morpholine, 4-(1-phenyl-2-propenyl)-, two possible carbocations can be formed. The more stable carbocation will be the one that is benzylic and also stabilized by the adjacent phenyl group through resonance. Therefore, the initial protonation is expected to occur at the terminal carbon of the propenyl chain, leading to a secondary benzylic carbocation. The subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation will yield the final product.
Hydration: The acid-catalyzed hydration of the propenyl group would follow a similar mechanistic pathway. In the presence of an acid catalyst, the double bond is protonated to form the same stable secondary benzylic carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion by a water molecule or a conjugate base regenerates the acid catalyst and yields the corresponding alcohol.
| Reaction | Reagents | Intermediate | Predicted Major Product |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | Secondary benzylic carbocation | 4-(2-halo-1-phenylpropyl)morpholine |
| Hydration | H₂O, H⁺ catalyst | Secondary benzylic carbocation | 4-(1-phenyl-2-hydroxypropyl)morpholine |
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])
The propenyl moiety can also participate in various cycloaddition reactions, where new rings are formed.
[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The 1-phenyl-2-propenyl group in the target molecule can act as a dienophile. The presence of the electron-donating morpholine group and the phenyl group can influence the reactivity of the double bond. For this reaction to occur, a suitable diene would be required. The stereochemistry of the Diels-Alder reaction is well-defined, with the reaction proceeding in a syn-addition manner. khanacademy.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgmdpi.com The propenyl group can serve as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.comnih.govorganic-chemistry.org The regioselectivity of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile.
[2+2] Cycloaddition: These reactions typically require photochemical activation to proceed in a concerted manner, as thermal [2+2] cycloadditions are often symmetry-forbidden. This reaction would lead to the formation of a four-membered ring.
Nucleophilic Reactivity of the Morpholine Nitrogen Center
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the nucleophilicity of the morpholine nitrogen is generally considered to be lower than that of piperidine. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which reduces the electron density on the nitrogen atom. frontiersin.org
Despite this reduced nucleophilicity, the nitrogen atom can still participate in reactions with strong electrophiles. For instance, it can be alkylated or acylated. The steric hindrance around the nitrogen atom, influenced by the 1-phenyl-2-propenyl substituent, would also play a role in its reactivity towards bulky electrophiles.
Rearrangement Reactions and Isomerizations
Allylic systems are known to undergo various rearrangement and isomerization reactions.
Claisen Rearrangement: While the classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with nitrogen-containing systems. masterorganicchemistry.comorganic-chemistry.org A Lewis acid-catalyzed Claisen rearrangement of allyl morpholines has been reported, leading to the formation of new carbon-carbon bonds. princeton.edu Although Morpholine, 4-(1-phenyl-2-propenyl)- is not an allyl vinyl ether, under specific conditions, particularly with Lewis acid catalysis, a acs.orgacs.org-sigmatropic rearrangement could potentially be induced.
Isomerization: The double bond in the propenyl group can undergo isomerization, shifting its position within the carbon chain. This can be catalyzed by transition metals or by strong bases. For instance, in the presence of a suitable catalyst, the terminal double bond could migrate to form a more thermodynamically stable internal alkene, potentially in conjugation with the phenyl ring. Visible light-mediated, diastereoselective epimerization of substituted morpholines has also been demonstrated, suggesting the possibility of altering the stereochemistry at the chiral center. nih.gov
Transition Metal-Catalyzed Transformations Involving Morpholine, 4-(1-phenyl-2-propenyl)-
Transition metal complexes can catalyze a wide range of transformations involving alkenes and amines.
Role as a Ligand in Catalysis
The nitrogen and oxygen atoms of the morpholine ring, as well as the π-system of the propenyl group, can potentially coordinate to a metal center. This allows Morpholine, 4-(1-phenyl-2-propenyl)- to act as a ligand in transition metal catalysis. The nature of the coordination would depend on the metal and the reaction conditions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The morpholine moiety is a common feature in pharmaceuticals, and its functionalization is often achieved via palladium-catalyzed C-N cross-coupling reactions. acs.org N-allyl morpholine derivatives can participate in palladium-catalyzed tandem allylic substitution reactions to construct more complex heterocyclic systems. acs.org The double bond of the propenyl group could also be involved in reactions such as Heck coupling or Wacker-type oxidations.
Rhodium-Catalyzed Reactions: Rhodium catalysts are known to be effective for various transformations, including the synthesis of substituted morpholines from nitrogen-tethered allenols. rsc.org Rhodium complexes have also been used in the hydroaminomethylation of styrenes with morpholine. researchgate.net Furthermore, rhodium-catalyzed allylic substitution and amination reactions are well-established. nih.govnih.gov
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed in the synthesis of quinolines from anilines and allylammonium chlorides. researchgate.net They are also known to catalyze various cycloaddition reactions. chesci.com
| Metal Catalyst | Potential Transformation | Reference |
| Palladium (Pd) | C-N Cross-Coupling, Tandem Allylic Substitution | acs.org, acs.org |
| Rhodium (Rh) | Asymmetric Ring Opening, Hydroaminomethylation | nih.gov, researchgate.net |
| Ruthenium (Ru) | Cycloaddition, Synthesis of Heterocycles | chesci.com, researchgate.net |
Activation of the Alkene for Cross-Coupling and Functionalization Reactions
The alkene moiety in Morpholine, 4-(1-phenyl-2-propenyl)-, also known as 4-(1-phenylallyl)morpholine, is a key functional group that enables a variety of synthetic transformations. Its position adjacent to both a phenyl group and a nitrogen atom (an allylic amine structure) dictates its reactivity, making it amenable to activation for cross-coupling and other functionalization reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com
The primary strategies for activating the alkene involve transition metal catalysis, which can proceed through either the functionalization of the C=C double bond itself or the activation of the adjacent allylic C-H bonds.
Palladium-Catalyzed Allylic Functionalization
Transition metal-catalyzed allylic substitution is a cornerstone of modern organic synthesis, with palladium-based systems being particularly well-developed. researchgate.net In this approach, a palladium(0) catalyst reacts with an allylic substrate, typically one bearing a leaving group, to form a π-allylpalladium intermediate. This electrophilic complex can then be attacked by a wide range of nucleophiles to form a new bond. For a substrate like Morpholine, 4-(1-phenyl-2-propenyl)-, this would typically require prior conversion of the allylic position to include a suitable leaving group (e.g., acetate, carbonate, or halide).
More advanced methods bypass the need for pre-functionalization by directly activating the allylic C-H bond. Palladium(II) catalysts can facilitate allylic C-H oxidation, forming π-allylpalladium complexes in situ which then undergo nucleophilic attack. nih.gov This approach offers greater atom economy and simplifies synthetic routes.
Direct Allylic C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the installation of leaving groups. nih.gov Several catalytic systems have been developed for the intermolecular allylic C-H amination, alkylation, and arylation of olefins. wixsite.comnih.gov
Palladium(II)/Sulfoxide-Oxazoline Catalysis: Asymmetric allylic C-H alkylation can be achieved using palladium(II) catalysts paired with chiral sulfoxide-oxazoline ligands. wixsite.com
Iridium and Rhodium Catalysis: Iridium and Rhodium complexes are also effective for allylic functionalization. For instance, iridium catalysts can be used for allylic amination reactions following a palladium-catalyzed allylic C-H oxidation. nih.gov Rhodium catalysts, such as Rh₂(esp)₂, have been shown to furnish aziridination products from allylic substrates. nih.gov
Manganese Catalysis: Sustainable manganese perchlorophthalocyanine catalysts have been reported to achieve selective intermolecular allylic C-H amination on complex molecules, including those with competing reactive sites. nih.gov
Photoredox and Metallaphotoredox Catalysis
A modern approach involves the use of photoredox catalysis, often in combination with another metal catalyst (dual catalysis), to activate allylic C-H bonds under mild conditions. rsc.org In a typical mechanism, an excited-state photocatalyst oxidizes the electron-rich alkene to a radical cation. Subsequent deprotonation generates an allylic radical, which can then be intercepted by a second catalyst (e.g., chromium or nickel) to form an organometallic nucleophile for coupling with an electrophile, such as an aldehyde. rsc.org This strategy has been successfully applied to the allylation of aldehydes using electron-rich alkenes, including allyldiarylamines, which are structurally related to Morpholine, 4-(1-phenyl-2-propenyl)-. rsc.org
The table below summarizes representative catalytic systems for the functionalization of allylic substrates, illustrating the potential transformations applicable to the alkene in Morpholine, 4-(1-phenyl-2-propenyl)-.
| Reaction Type | Catalytic System | Coupling Partner/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Allylic C-H Amination | Manganese Perchlorophthalocyanine [MnIII(ClPc)] | Sulfonamide or Imide | Allylic Amine | nih.gov |
| Asymmetric Allylic C-H Alkylation | Palladium(II) / Chiral Sulfoxide-Oxazoline Ligand | Malonates | Allylic Alkylation Product | wixsite.com |
| Allylic C-H Oxidation / Amination | 1. Pd(OAc)2 / Benzoquinone 2. Iridium Catalyst / K3PO4 | Aniline | 1,3-Diamine | nih.gov |
| Photoredox-Catalyzed Allylation | Iridium Photocatalyst / Chromium(II) Catalyst | Aldehyde | Homoallylic Alcohol | rsc.org |
| Dehydrogenative β-Sulfonylation | Photoexcited-State Palladium Catalyst | Aryl Sulfonyl Chloride | Sulfonyl-substituted Enamine | researchgate.net |
These methodologies highlight the versatile reactivity of the allylic system present in Morpholine, 4-(1-phenyl-2-propenyl)-. The activation of its alkene moiety via transition metal catalysis provides powerful pathways for C-C and C-heteroatom bond formation, enabling its use as a building block in the synthesis of more complex and potentially valuable chemical entities.
Computational and Theoretical Investigations of Morpholine, 4 1 Phenyl 2 Propenyl
Electronic Structure Elucidation and Molecular Orbital Analysis
A comprehensive understanding of the chemical reactivity and properties of Morpholine (B109124), 4-(1-phenyl-2-propenyl)- would begin with an analysis of its electronic structure. This would typically involve quantum chemical calculations to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) would be a primary method for determining the most stable three-dimensional arrangement of atoms (the ground state geometry) of Morpholine, 4-(1-phenyl-2-propenyl)-. Such studies would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Morpholine, 4-(1-phenyl-2-propenyl)- (Note: This table is illustrative as specific research data is not available. The values are representative of what such a study would produce.)
| Parameter | Value |
| C-N Bond Length (Morpholine Ring) | Data Not Available |
| C-C Bond Length (Phenyl Ring) | Data Not Available |
| C=C Bond Length (Propenyl Group) | Data Not Available |
| C-N-C Bond Angle (Morpholine Ring) | Data Not Available |
| Dihedral Angle (Phenyl-Propenyl) | Data Not Available |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO indicates regions of the molecule likely to donate electrons in a reaction, while the LUMO points to electron-accepting regions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for Morpholine, 4-(1-phenyl-2-propenyl)- (Note: This table is for illustrative purposes only, as specific research data is not available.)
| Molecular Orbital | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving Morpholine, 4-(1-phenyl-2-propenyl)-. This would involve mapping the potential energy surface of a reaction to identify intermediates, transition states, and products.
Transition State Characterization and Energy Barrier Calculations
For any given reaction, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical factor in determining the reaction rate.
Solvent Effects on Reaction Energetics and Pathways
The surrounding solvent can significantly influence the energetics and pathway of a reaction. Computational models can incorporate the effects of different solvents, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). This analysis would be crucial for predicting how the reactivity of Morpholine, 4-(1-phenyl-2-propenyl)- might change in different chemical environments.
Conformational Analysis and Stereochemical Preferences
The flexible nature of the morpholine ring and the rotatable bonds in the 1-phenyl-2-propenyl substituent mean that Morpholine, 4-(1-phenyl-2-propenyl)- can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and determine their relative energies. This information is key to understanding which shapes the molecule is most likely to adopt and how its conformation might influence its reactivity and interactions with other molecules. The stereochemical preferences, such as the orientation of the phenyl and propenyl groups relative to the morpholine ring, would also be a central focus of such an investigation.
Spectroscopic Parameter Prediction via Quantum Chemical Methods (Focus on methods, not data)
While specific experimental and computational studies on the spectroscopic properties of Morpholine, 4-(1-phenyl-2-propenyl)- are not extensively available in the current body of scientific literature, the prediction of its spectroscopic parameters is well within the capabilities of modern quantum chemical methods. The methodologies for these predictions have been well-established and validated through extensive research on analogous morpholine derivatives and other organic molecules. soton.ac.ukresearchgate.netdntb.gov.ua This section will, therefore, focus on the theoretical framework and computational strategies that would be employed to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra of this compound.
The foundational step in predicting spectroscopic parameters is the accurate determination of the molecule's equilibrium geometry. This is typically achieved through geometry optimization using methods like Density Functional Theory (DFT). cardiff.ac.uk DFT has proven to be a robust and computationally efficient method for obtaining reliable molecular structures. reddit.com The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of these calculations. reddit.comreddit.com
Commonly used functionals for organic molecules include the hybrid functional B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, and other functionals like PBE0 and the M06 suite, which can offer improved performance for specific properties. researchgate.netresearchgate.net The basis set, which is a set of mathematical functions used to construct the molecular orbitals, also plays a significant role. reddit.com Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are widely used, with the inclusion of polarization (d,p) and diffuse (++) functions to provide a more accurate description of the electron distribution, especially for systems with heteroatoms and potential for weak interactions. researchgate.net For higher accuracy, correlation-consistent basis sets such as the aug-cc-pVTZ series may be employed.
Once the optimized molecular structure is obtained, the prediction of various spectroscopic parameters can be undertaken.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.
The workflow for predicting NMR spectra is as follows:
The geometry of Morpholine, 4-(1-phenyl-2-propenyl)- is first optimized using a selected DFT functional and basis set.
Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute magnetic shielding constants (σ).
The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. mdpi.com
To improve accuracy and correct for systematic errors inherent in the theoretical methods, the calculated chemical shifts are often linearly scaled. nih.govnih.gov
The following table illustrates the type of data that would be generated from such a study.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Morpholine, 4-(1-phenyl-2-propenyl)- (Note: These are illustrative values and not the result of actual calculations.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.20 - 7.40 | 125.0 - 145.0 |
| Propenyl C-H | 5.10 - 6.00 | 115.0 - 140.0 |
| Morpholine N-CH₂ | 2.40 - 2.60 | 50.0 - 55.0 |
| Morpholine O-CH₂ | 3.60 - 3.80 | 65.0 - 70.0 |
Vibrational (IR and Raman) Spectroscopy
Quantum chemical methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations are typically performed within the harmonic approximation. cardiff.ac.ukacs.org
The process involves:
Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants.
From these force constants, the harmonic vibrational frequencies are determined.
Calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net Therefore, it is standard practice to apply a scaling factor to the computed frequencies to bring them into better agreement with experimental data. researchgate.net
The intensities of the IR absorptions (related to the change in the dipole moment during a vibration) and Raman scattering (related to the change in polarizability) are also calculated, allowing for the generation of a complete theoretical spectrum. researchgate.net
An illustrative table of predicted vibrational frequencies is provided below.
Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Morpholine, 4-(1-phenyl-2-propenyl)- (Note: These are illustrative values and not the result of actual calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Medium |
| C=C Stretch (Aromatic) | 1580 - 1610 | Medium-Strong | Strong |
| C=C Stretch (Alkenyl) | 1640 - 1660 | Medium | Strong |
| C-O-C Stretch (Ether) | 1110 - 1130 | Strong | Weak |
| C-N Stretch (Amine) | 1200 - 1250 | Medium | Weak |
Electronic (UV-Vis) Spectroscopy
The prediction of the electronic absorption spectrum, which provides information about the electronic transitions within a molecule, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukresearchgate.net This method calculates the excitation energies from the ground state to various excited states.
The computational steps are:
Starting with the optimized ground-state geometry, a TD-DFT calculation is performed.
This calculation yields the vertical excitation energies and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.
The excitation energies can be directly related to the wavelength of maximum absorption (λ_max) for each transition.
The choice of functional is particularly important for TD-DFT calculations, with long-range corrected functionals like CAM-B3LYP and ωB97XD often providing more accurate results for charge-transfer excitations that are common in conjugated systems. soton.ac.ukdntb.gov.ua The effect of the solvent can also be included through models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. soton.ac.uk
A hypothetical prediction for the UV-Vis spectrum is shown below.
Hypothetical Predicted UV-Vis Absorption Maxima (λ_max, nm) for Morpholine, 4-(1-phenyl-2-propenyl)- (Note: These are illustrative values and not the result of actual calculations.)
| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
|---|---|---|
| π → π* (Phenyl) | ~255 | ~0.8 |
| π → π* (Propenyl) | ~210 | ~0.5 |
Applications of Morpholine, 4 1 Phenyl 2 Propenyl in Complex Organic Synthesis
Strategic Use as a Synthetic Building Block for Advanced Intermediates
Morpholine (B109124), 4-(1-phenyl-2-propenyl)- possesses several reactive sites that could be strategically employed in the synthesis of advanced molecular intermediates. The propenyl group, in particular, offers a versatile handle for a variety of chemical transformations.
The double bond of the propenyl moiety can undergo a range of classic alkene reactions. For instance, hydroboration-oxidation would be expected to yield the corresponding alcohol, which could then be further functionalized. Conversely, ozonolysis could cleave the double bond to produce an aldehyde, a valuable functional group for subsequent carbon-carbon bond-forming reactions such as aldol (B89426) condensations or Wittig reactions.
Furthermore, the allylic position (the carbon atom adjacent to the double bond and the phenyl group) is activated and could potentially undergo allylic substitution reactions . This would allow for the introduction of a wide array of nucleophiles, leading to the formation of more complex structures. The presence of the phenyl group would likely influence the regioselectivity and stereoselectivity of these reactions.
The morpholine ring itself, while generally stable, can participate in reactions under specific conditions. The nitrogen atom, being a tertiary amine, can be oxidized to an N-oxide, which can then undergo further transformations.
Below is a table summarizing the potential transformations of Morpholine, 4-(1-phenyl-2-propenyl)- to form advanced synthetic intermediates:
| Reaction Type | Reagents | Potential Intermediate | Potential Further Applications |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 3-(Morpholin-4-yl)-3-phenylpropan-1-ol | Oxidation to carboxylic acid, esterification, etherification |
| Ozonolysis | 1. O3; 2. DMS or Zn/H2O | 2-(Morpholin-4-yl)-2-phenylacetaldehyde | Wittig reaction, aldol condensation, reductive amination |
| Dihydroxylation | OsO4, NMO | 1-(Morpholin-4-yl)-1-phenylpropane-1,2-diol | Cleavage to aldehydes, formation of cyclic acetals |
| Epoxidation | m-CPBA | 2-(Morpholin-4-yl)-2-phenyloxirane | Ring-opening with various nucleophiles |
Role in Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. While no specific MCRs involving Morpholine, 4-(1-phenyl-2-propenyl)- have been documented, its structural features suggest its potential as a component in such reactions.
The amine functionality, although tertiary, could potentially participate in certain MCRs after an in-situ activation or transformation. For example, if the propenyl group were to be isomerized to an enamine, it could then act as a nucleophile in reactions like the Mannich reaction or the Ugi reaction . The Ugi four-component reaction, which typically involves an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide, is a powerful tool for generating diverse molecular scaffolds. nih.govbeilstein-journals.org
Alternatively, the alkene moiety could participate in transition-metal-catalyzed MCRs. For instance, in a Pauson-Khand type reaction , the alkene could react with an alkyne and a source of carbon monoxide to construct a cyclopentenone fused to a new ring system.
A hypothetical MCR involving a derivative of Morpholine, 4-(1-phenyl-2-propenyl)- is outlined below:
| MCR Type | Potential Reactants | Resulting Scaffold | Significance |
| Ugi-type Reaction | Isomerized enamine of the title compound, Benzoic acid, Benzaldehyde, tert-Butyl isocyanide | α-Acylamino amide derivative | Rapid assembly of peptide-like scaffolds |
| Aza-Diels-Alder Reaction | The title compound (as a dienophile) with a suitable diene | Substituted piperidine ring system | Access to nitrogen-containing six-membered rings |
Precursor in the Synthesis of Diverse Heterocyclic Systems
The structural framework of Morpholine, 4-(1-phenyl-2-propenyl)- makes it a plausible precursor for the synthesis of more complex heterocyclic systems. The reactivity of the propenyl group is key to these potential transformations.
One of the most powerful reactions for the synthesis of new heterocyclic rings from allylic compounds is ring-closing metathesis (RCM) . If a second double bond is introduced into the molecule, for example, by N-alkylation with an allylic halide, RCM could be employed to construct a larger nitrogen-containing ring.
Another approach would be through intramolecular cyclization reactions . For example, if a nucleophilic group is introduced at the ortho-position of the phenyl ring, an intramolecular Heck reaction could be envisioned to form a new six-membered ring. Similarly, an intramolecular hydroamination could lead to the formation of a substituted piperidine or azepane ring.
The synthesis of various substituted morpholines and other N-heterocycles from amino alcohols and related compounds is a well-established area of research. bris.ac.ukorganic-chemistry.org These methods often involve cyclization reactions that could potentially be adapted for derivatives of Morpholine, 4-(1-phenyl-2-propenyl)-.
| Cyclization Strategy | Required Modification of Starting Material | Target Heterocycle |
| Ring-Closing Metathesis (RCM) | Introduction of a second terminal alkene | Fused or spirocyclic N-heterocycle |
| Intramolecular Heck Reaction | Introduction of a halide at the ortho-position of the phenyl ring | Dihydro-isoquinoline derivative |
| Intramolecular Hydroamination | No modification required, but requires a suitable catalyst | Substituted piperidine or pyrrolidine |
| Pictet-Spengler Reaction | Conversion of the phenyl group to a tryptamine-like moiety | Tetrahydro-β-carboline derivative |
Design and Synthesis of Scaffolds for Chemical Biology Research (Focus on synthetic design)
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The design of novel scaffolds based on Morpholine, 4-(1-phenyl-2-propenyl)- for chemical biology research would leverage the synthetic handles discussed previously to create libraries of diverse compounds.
The synthetic design would focus on systematically modifying the three main parts of the molecule: the morpholine ring, the phenyl group, and the propenyl chain.
Modification of the Phenyl Ring: A variety of substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) could be introduced onto the phenyl ring of the starting material (e.g., substituted cinnamaldehyde) before the synthesis of the title compound. These substituents would allow for the exploration of structure-activity relationships (SAR) and could also serve as handles for further functionalization, such as cross-coupling reactions.
Derivatization of the Propenyl Chain: As discussed, the double bond can be converted into a variety of functional groups (alcohols, aldehydes, diols). These functionalized derivatives could then be used in fragment-based drug discovery or for the attachment of fluorescent probes or affinity tags for chemical biology studies.
Scaffold Hopping and Diversification: The morpholine ring itself could be replaced with other heterocyclic systems, such as piperazine or thiomorpholine, to explore the impact of these changes on biological activity. Multi-component reactions, as mentioned earlier, would be a particularly efficient strategy for generating a large library of diverse scaffolds from a common set of starting materials. The de novo assembly of morpholines and piperazines via Ugi-type reactions is a testament to the power of this approach. acs.org
The table below outlines a potential synthetic design for a library of compounds based on the title compound for chemical biology research:
| Scaffold Core | Diversity Point 1 (Phenyl Ring) | Diversity Point 2 (Propenyl Chain) | Diversity Point 3 (Heterocycle) |
| Morpholine, 4-(1-phenyl-2-propenyl)- | H, 4-Cl, 4-F, 4-MeO, 3-NO2 | Alkene, Alcohol, Aldehyde, Diol | Morpholine, Piperazine, Thiomorpholine |
By systematically combining these modifications, a large and diverse library of compounds could be synthesized for screening in various biological assays, potentially leading to the discovery of new probes for studying biological processes or starting points for drug discovery programs.
Advanced Analytical Methodologies for the Characterization of Morpholine, 4 1 Phenyl 2 Propenyl in Academic Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
No dedicated studies detailing advanced NMR techniques (such as 2D-NMR experiments like COSY, HSQC, or HMBC) for the unambiguous structural confirmation of "Morpholine, 4-(1-phenyl-2-propenyl)-" were found.
Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Analysis
Specific IR and Raman spectral data, including characteristic vibrational frequencies and band assignments for this compound, are not available in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS) Approaches for Elemental Composition
While the elemental composition can be calculated theoretically, no experimental HRMS data or detailed fragmentation pathway studies for "Morpholine, 4-(1-phenyl-2-propenyl)-" have been published.
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
There is no available information on the development or validation of specific HPLC methods for the separation or purity assessment of this compound. This includes a lack of detail on column selection, mobile phase composition, and detector parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
No GC-MS methods specifically tailored to the analysis of "Morpholine, 4-(1-phenyl-2-propenyl)-", including details on derivatization (if necessary), column type, temperature programming, or mass spectral fragmentation, were identified.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of academic and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound Morpholine (B109124), 4-(1-phenyl-2-propenyl)-. While crystallographic studies are available for structurally related morpholine derivatives, the precise solid-state structure, including unit cell parameters, space group, and specific atomic coordinates for the title compound, has not been publicly reported.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.
For a compound like Morpholine, 4-(1-phenyl-2-propenyl)-, a hypothetical X-ray crystallography study would involve several key steps:
Crystal Growth: The first and often most challenging step would be to grow single crystals of the compound of sufficient size and quality. This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling techniques.
Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector would then collect the diffraction pattern produced as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The phase problem would then be solved using direct methods or Patterson functions to generate an initial electron density map. This model would be refined to best fit the experimental data, ultimately yielding the precise atomic positions, bond lengths, and angles.
Although no experimental data is available for Morpholine, 4-(1-phenyl-2-propenyl)-, crystallographic studies on analogous compounds provide insights into the expected structural features. For instance, studies on other morpholine-containing molecules have detailed the conformation of the morpholine ring, which typically adopts a chair conformation. The orientation of the phenyl and propenyl substituents on the morpholine nitrogen would be a key structural aspect to be determined.
Without experimental data, any discussion of the specific solid-state structure of Morpholine, 4-(1-phenyl-2-propenyl)- remains speculative. The generation of detailed data tables on its crystallographic parameters is not possible at this time. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to provide the definitive structural information that is currently absent from the scientific literature.
Future Research Directions and Unexplored Avenues in the Chemistry of Morpholine, 4 1 Phenyl 2 Propenyl
Development of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic routes to access Morpholine (B109124), 4-(1-phenyl-2-propenyl)- and its derivatives is a primary area for future research. Current synthetic strategies for allylic amines and substituted morpholines often rely on multi-step sequences which can be inefficient. chemrxiv.org Future efforts could focus on the following:
Asymmetric Synthesis: A significant challenge and opportunity lies in the development of enantioselective syntheses to obtain chiral versions of 4-(1-phenylallyl)morpholine. Given the importance of chirality in bioactive molecules, establishing catalytic asymmetric methods would be a major advancement. nih.govresearchgate.net This could involve the use of chiral catalysts in allylic amination reactions or the employment of biocatalytic methods, such as those using imine reductases (IREDs) or transaminases. digitellinc.comnih.gov The development of a biocatalytic route, for instance, could offer a highly efficient and scalable process to produce enantiopure (S)- or (R)-3-phenyl-substituted morpholines. digitellinc.com
Catalytic C-H Amination: Direct functionalization of C-H bonds is a powerful strategy in modern synthesis. Future research could explore the direct allylic C-H amination of corresponding hydrocarbon precursors with morpholine. nih.gov This would provide a more atom-economical route compared to traditional methods that often require pre-functionalized substrates.
Multicomponent Reactions: Designing one-pot multicomponent reactions that bring together a phenyl precursor, a three-carbon unit, and morpholine in a single, efficient step is another promising direction. Such strategies would significantly streamline the synthesis and allow for the rapid generation of a library of analogues for further studies.
Below is a table summarizing potential novel synthetic approaches:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy. | Development of suitable chiral catalysts for dehydromorpholine precursors. nih.gov |
| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions, scalability. | Screening and engineering of imine reductases (IREDs) for specific substrate acceptance. digitellinc.com |
| Direct Allylic C-H Amination | High atom economy, reduced synthetic steps. | Discovery of selective catalysts for the intermolecular amination of allylic C-H bonds with morpholine. nih.gov |
| Chemoenzymatic Sequential Reactions | Combination of chemical and enzymatic steps for high selectivity. | Laccase-mediated oxidation of allylic alcohols followed by transaminase-catalyzed amination. nih.gov |
Exploration of New Reactivity Patterns and Catalytic Roles
The unique structural features of Morpholine, 4-(1-phenyl-2-propenyl)- suggest a rich and underexplored reactivity profile. Future research should aim to uncover and harness its potential in various chemical transformations.
Organocatalysis: The morpholine moiety is known to be a viable, albeit less reactive compared to pyrrolidine, core for enamine catalysis. frontiersin.org Future studies could investigate the potential of chiral derivatives of 4-(1-phenylallyl)morpholine as organocatalysts in asymmetric reactions, such as Michael additions or aldol (B89426) reactions. While morpholine-based enamines generally exhibit lower nucleophilicity, strategic modifications to the molecule could enhance their catalytic efficacy. frontiersin.org
Reactions of the Allylic Moiety: The phenylpropenyl group offers multiple sites for chemical modification. Future work could explore reactions such as dihydroxylation, epoxidation, or metathesis to introduce further functionality. The reactivity of this group in the context of the morpholine substituent could lead to novel chemical transformations and the synthesis of complex molecular architectures.
Catalyst Ligand Development: The nitrogen atom of the morpholine ring and the π-system of the phenylpropenyl group could act as coordination sites for metal centers. This suggests the potential for Morpholine, 4-(1-phenyl-2-propenyl)- and its derivatives to serve as ligands in transition metal catalysis. Research in this area would involve synthesizing metal complexes and evaluating their catalytic activity in reactions such as cross-coupling or hydrogenation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 4-(1-phenylallyl)morpholine would be a significant step towards its efficient and scalable production. nih.gov Flow chemistry allows for precise control over reaction parameters, which can lead to improved yields and purities. researchgate.net The development of such a process would be particularly beneficial for reactions that are difficult to control in batch, such as highly exothermic or fast reactions.
Automated Synthesis Platforms: The use of automated synthesis platforms, potentially driven by artificial intelligence (AI), could accelerate the discovery and optimization of synthetic routes to 4-(1-phenylallyl)morpholine and its derivatives. bioengineer.orgdigitellinc.com These platforms can perform a large number of experiments in a short amount of time, allowing for rapid screening of reaction conditions and catalysts. synthiaonline.com The integration of AI could further enhance this process by predicting optimal reaction parameters and even suggesting novel synthetic pathways. digitellinc.com
A summary of the potential benefits of integrating these technologies is presented in the table below:
| Technology | Potential Benefits for Morpholine, 4-(1-phenyl-2-propenyl)- Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for higher yields and purities. researchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, increased reproducibility. synthiaonline.com |
| AI-Driven Synthesis | Prediction of optimal reaction conditions, discovery of novel synthetic routes, reduced experimental effort. bioengineer.orgdigitellinc.com |
Advanced Theoretical and Computational Studies for Predictive Reactivity
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. nih.gov Advanced theoretical and computational studies can provide valuable insights into the properties and potential applications of Morpholine, 4-(1-phenyl-2-propenyl)-.
Conformational Analysis and Reactivity Prediction: Detailed computational studies can be employed to understand the conformational preferences of the molecule. This information is crucial for predicting its reactivity and for designing derivatives with specific properties. Machine learning models are increasingly being used to predict molecular reactivity with high accuracy and efficiency. semanticscholar.org
Mechanism of Potential Catalytic Cycles: If chiral derivatives of 4-(1-phenylallyl)morpholine are to be explored as organocatalysts, computational modeling can be used to elucidate the mechanism of the catalytic cycle. This can help in understanding the origin of stereoselectivity and in designing more efficient catalysts. For instance, Quantum-Guided Molecular Mechanics (Q2MM) can be used to create predictive models for stereoselective reactions. nih.gov
Predictive Models for Synthesis: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions. This can be used to guide the development of novel synthetic routes to 4-(1-phenylallyl)morpholine and to optimize existing ones. researchgate.net Such predictive models can significantly reduce the amount of experimental work required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
